molecular formula C21H20FN3O4S2 B2933990 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021264-84-5

2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2933990
CAS No.: 1021264-84-5
M. Wt: 461.53
InChI Key: QVWIJEAUYSPTCZ-UHFFFAOYSA-N
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Description

2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O4S2 and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

This compound has been studied for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for antitumor agents. A study found that related compounds showed potent dual inhibitory activities against human TS and DHFR, indicating potential effectiveness in cancer treatment (Gangjee et al., 2008).

Antifolate Activity

Several studies have synthesized and evaluated analogues of this compound as antifolates. Antifolates inhibit enzymes involved in the folate cycle, which is vital for cell division and growth. This activity is explored for its potential in cancer therapy. One study developed nonclassical analogues as potential dihydrofolate reductase inhibitors, showing promise as antitumor agents (Gangjee et al., 2007).

Antitumor Activities

Research has shown that certain analogues of this compound exhibit significant antitumor activities. For instance, a study synthesized enantiomers of a related compound and found that they displayed selective antitumor activities, contributing to the research in developing new anticancer drugs (Xiong Jing, 2011).

Antimicrobial and Antibacterial Properties

The structural analogues of this compound have been explored for their antimicrobial and antibacterial properties. A study synthesized novel derivatives bearing a sulfonamide moiety and evaluated them for their antimicrobial activities, showing promising results against various pathogens (Darwish et al., 2014).

Inhibition of Glutaminase

Some derivatives have been evaluated as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism. A study synthesized BPTES analogs and found that they effectively inhibited the growth of cancer cells in vitro and in vivo (Shukla et al., 2012).

Properties

IUPAC Name

2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S2/c1-3-14-5-8-16(9-6-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-15-7-4-13(2)17(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIJEAUYSPTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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